molecular formula C20H24N6 B2618152 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline CAS No. 2380175-11-9

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline

Cat. No. B2618152
CAS RN: 2380175-11-9
M. Wt: 348.454
InChI Key: PAKSUTCYSLIDPD-UHFFFAOYSA-N
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Description

“2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .


Synthesis Analysis

The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C18H31N5O . It contains a piperazine ring, a pyridazine ring, and a quinoxaline moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.48 . Other physical and chemical properties such as solubility are not specified in the available literature.

Future Directions

The compound is part of a series of novel derivatives that were designed and synthesized for their anti-tubercular activity . The results indicate that these compounds are non-toxic to human cells , suggesting potential for further development and study in the field of anti-tubercular drug discovery .

properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-20(2,3)17-8-9-18(24-23-17)25-10-12-26(13-11-25)19-14-21-15-6-4-5-7-16(15)22-19/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSUTCYSLIDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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